1-(1-ethyl-1H-pyrazol-4-yl)ethanamine
Overview
Description
1-(1-Ethyl-1H-pyrazol-4-yl)ethanamine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This compound is characterized by the presence of an ethyl group at the 1-position and an ethanamine group at the 4-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Ethyl-1H-pyrazol-4-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 1-ethyl-1H-pyrazol-4-carboxaldehyde with ethylamine under reductive conditions. The reaction typically proceeds via the formation of an imine intermediate, which is then reduced to the final amine product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1H-pyrazol-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, or tin chloride (SnCl2).
Substitution: Various alkyl halides and aryl halides can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkyl or aryl substituted pyrazoles.
Scientific Research Applications
1-(1-Ethyl-1H-pyrazol-4-yl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
1-(1-Ethyl-1H-pyrazol-4-yl)ethanamine is similar to other pyrazole derivatives, such as 1-(1-methyl-1H-pyrazol-4-yl)ethanamine and 1-(1-phenyl-1H-pyrazol-4-yl)ethanamine. These compounds differ primarily in the substituents attached to the pyrazole ring. The presence of different substituents can significantly affect the chemical and biological properties of the compounds.
Comparison with Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)ethanamine
1-(1-phenyl-1H-pyrazol-4-yl)ethanamine
1-(1-propyl-1H-pyrazol-4-yl)ethanamine
1-(1-butyl-1H-pyrazol-4-yl)ethanamine
Properties
IUPAC Name |
1-(1-ethylpyrazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-5-7(4-9-10)6(2)8/h4-6H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVEXVBVWVVFGAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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